N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Description
N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine (MPFM) is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyridin-3-yl group and a methylated methanamine moiety at the 2-position. This structure combines aromatic and amine functionalities, making it a candidate for interactions with biological targets. MPFM has been studied in the context of human cytochrome P450 2J2 (CYP2J2) inhibition, where its methyl group modulates binding affinity compared to unmethylated analogs .
Properties
CAS No. |
837376-50-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3 |
InChI Key |
MDGMPFRIYUFRRX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Methylation of the Amine Group: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of cytochrome P450 enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets, such as cytochrome P450 enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the metabolism of substrates. This interaction is facilitated by the formation of a coordinate covalent bond between the amine group and the heme iron of the enzyme .
Comparison with Similar Compounds
PFM [(5-(pyridin-3-yl)furan-2-yl)methanamine]
DPFM [N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine]
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride
- Structure : Pyridine ring substituted with a methyl group at the 4-position.
- Synthesis : Low yield (11.1%) due to challenges in purification and stability, contrasting with the 83% yield of Sirtuin 2 inhibitors in .
- Applications: No direct activity reported, but methylpyridine substitutions often enhance metabolic stability .
Analogs with Varied Heterocycles
(5-Phenylfuran-2-yl)methanamine Derivatives
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
- Structure : Thiazole replaces pyridine.
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine
- Structure : Thiophene substituent instead of pyridine.
- Electronic Effects : Thiophene’s electron-rich system may alter binding kinetics in enzyme targets compared to MPFM’s pyridine .
Analogs with Expanded Polycyclic Systems
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives
- Structure : Imidazopyridine core replaces furan-pyridine.
- Activity : Antimicrobial properties (e.g., against E. coli and S. aureus), demonstrating how structural complexity diversifies applications beyond enzyme inhibition .
- Synthesis : Multi-step reactions with moderate yields (52–72%), less efficient than MPFM’s synthesis .
Comparative Data Table
Key Findings and Implications
- N-Methylation : Critical for enhancing target binding (e.g., CYP2J2 inhibition in MPFM vs. PFM) .
- Heterocycle Choice : Pyridine optimizes electronic interactions for enzyme targets, whereas phenyl/thiophene shifts activity to other pathways (e.g., Sirtuin 2 or antimicrobial) .
- Synthetic Efficiency : High yields (83%) in phenyl derivatives contrast with challenges in pyridine-methylated analogs (11.1%), suggesting trade-offs between structural complexity and practicality .
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